molecular formula C12H10ClNO2S B1585751 Methyl 3-amino-5-(4-chlorophenyl)thiophene-2-carboxylate CAS No. 91076-93-6

Methyl 3-amino-5-(4-chlorophenyl)thiophene-2-carboxylate

Cat. No. B1585751
CAS RN: 91076-93-6
M. Wt: 267.73 g/mol
InChI Key: MELGGDOYSMRBGA-UHFFFAOYSA-N
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Description

Methyl 3-amino-5-(4-chlorophenyl)thiophene-2-carboxylate, also known as MACT, is a synthetic molecule that has been used for the development of a wide range of biological and medicinal applications. It is a small molecule that has been extensively studied for its biological activity and pharmacological properties. MACT is a highly versatile molecule that can be used for a variety of purposes, including drug discovery, drug delivery, and drug design.

Scientific Research Applications

Genotoxic and Carcinogenic Potentials

  • Thiophene derivatives like methyl 3-amino-5-(4-chlorophenyl)thiophene-2-carboxylate are often examined for their genotoxic and carcinogenic potentials, particularly in the context of pharmaceuticals and agrochemicals. An in vitro and in silico study focused on the genotoxic/mutagenic and carcinogenic potentials of a related compound, methyl 3-amino-4-methylthiophene-2-carboxylate (Lepailleur et al., 2014).

Synthesis and Chemical Reactions

  • Various chemical reactions and synthetic routes involving thiophene derivatives have been explored. For instance, reactions with methyl 3-hydroxythiophene-2-carboxylate led to new routes for synthesizing alkyl ethers of thiotetronic and α-halogenothiotetronic acids (Corral & Lissavetzky, 1984).

Antimicrobial Activity

  • Some thiophene derivatives have been studied for their antimicrobial activity. A synthesis of 2-amino-4-(4-chlorophenyl)-N-(3-furan-2-ylmethyl carboxamido) thiophenes and their screening for antimicrobial activity highlights this application (Arora et al., 2013).

Potential Anticancer Activity

  • Thiophene derivatives, including those structurally similar to methyl 3-amino-5-(4-chlorophenyl)thiophene-2-carboxylate, have been synthesized and evaluated for anti-cancer properties. A study synthesized a series of novel thiophene and benzothiophene derivatives and evaluated them as anti-cancer agents (Mohareb et al., 2016).

properties

IUPAC Name

methyl 3-amino-5-(4-chlorophenyl)thiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO2S/c1-16-12(15)11-9(14)6-10(17-11)7-2-4-8(13)5-3-7/h2-6H,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MELGGDOYSMRBGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(S1)C2=CC=C(C=C2)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60380537
Record name methyl 3-amino-5-(4-chlorophenyl)thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60380537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26729539
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

Methyl 3-amino-5-(4-chlorophenyl)thiophene-2-carboxylate

CAS RN

91076-93-6
Record name methyl 3-amino-5-(4-chlorophenyl)thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60380537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 91076-93-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
R Romagnoli, MK Salvador, SS Ortega… - European journal of …, 2018 - Elsevier
Microtubules are recognized as crucial components of the mitotic spindle during cell division, and, for this reason, the microtubule system is an attractive target for the development of …
Number of citations: 15 www.sciencedirect.com
S Ahn, MK Jeon - Tetrahedron, 2021 - Elsevier
Herein, we describe a solid-phase synthetic method for synthesizing N-alkyl-4-alkylamino-6-arylthieno[3,2-d]pyrimidine-2-carboxamide derivatives. The derivatives consist of the …
Number of citations: 2 www.sciencedirect.com
Z Brzozowski, J Sławiński, F Sączewski… - European journal of …, 2008 - Elsevier
Several 4-chloro-N-(4-oxopyrimidin-2-yl)-2-mercaptobenzenesulfonamide derivatives 13–28 and 35–44 have been synthesized and tested as potential HIV-1 integrase (IN) inhibitors. …
Number of citations: 25 www.sciencedirect.com
M Gümüş, İ Koca - ChemistrySelect, 2020 - Wiley Online Library
N,N‐Dimethylformamide dimethyl acetal (DMF‐DMA) reagent can react with different functional groups of organic compounds. Enamines and dimethylamino imines are obtained, when …
WN Washburn, M Manfredi, P Devasthale… - Journal of medicinal …, 2014 - ACS Publications
Identification of MCHR1 antagonists with a preclinical safety profile to support clinical evaluation as antiobesity agents has been a challenge. Our finding that a basic moiety is not …
Number of citations: 31 pubs.acs.org

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